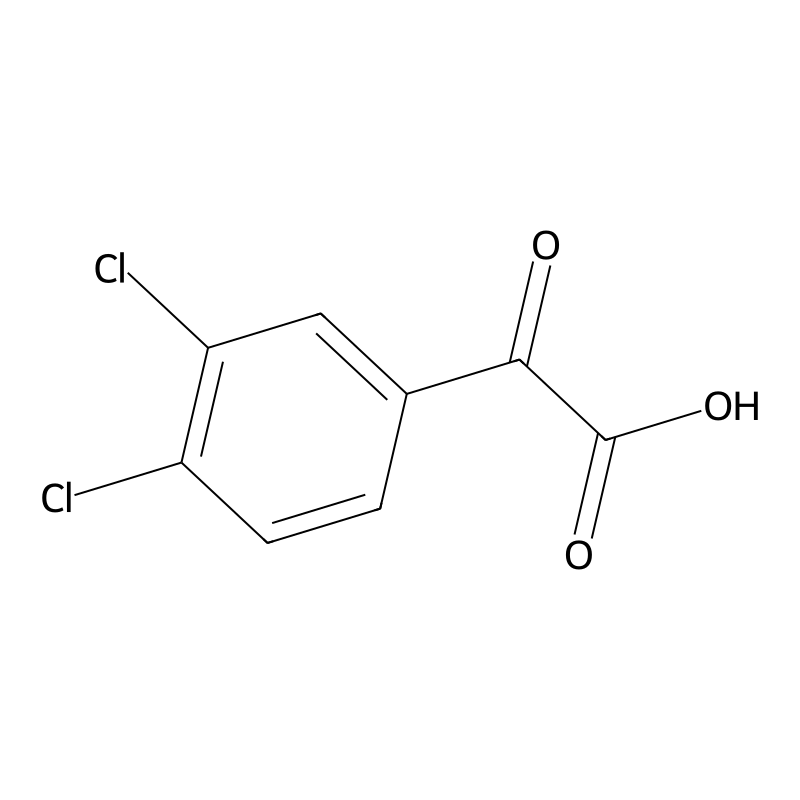

2-(3,4-Dichlorophenyl)-2-oxoacetic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,4-Dichlorophenyl)-2-oxoacetic acid is an organic compound with the molecular formula and a molecular weight of 219.02 g/mol. It is characterized by the presence of a dichlorophenyl group attached to a 2-oxoacetic acid moiety, which contributes to its unique chemical properties and potential biological activities. This compound is also known by various synonyms, including 3,4-Dichloro-benzoylformic acid and Benzeneacetic acid, 3,4-dichloro-α-oxo- .

- Oxidation: The compound can be oxidized to form oxo derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to yield hydrazine derivatives through reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The compound can participate in substitution reactions, particularly at the carbonyl or the dichlorophenyl moiety when reacted with nucleophiles like amines or thiols .

Research indicates that 2-(3,4-Dichlorophenyl)-2-oxoacetic acid exhibits notable biological activities. It has been shown to inhibit specific enzymes involved in metabolic pathways in various organisms. In particular, it disrupts the synthesis of essential amino acids in plants by targeting the shikimate pathway, leading to growth inhibition and potential herbicidal effects .

The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with glyoxylic acid under controlled conditions. The reaction is generally conducted in an organic solvent such as dichloromethane or acetonitrile with the addition of a base like triethylamine to facilitate the formation of the desired product. Purification methods may include recrystallization or column chromatography to isolate the compound in a pure form .

This compound has several applications across various fields:

- Agriculture: Due to its herbicidal properties, it is considered for use in agricultural practices to control unwanted plant growth.

- Pharmaceuticals: Its unique structure may allow it to serve as a precursor for synthesizing other biologically active compounds or pharmaceuticals.

- Chemical Synthesis: It can be utilized as an intermediate in organic synthesis for developing more complex molecules .

Studies on the interactions of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid with biological systems have shown that it can inhibit key metabolic enzymes. This inhibition affects pathways crucial for amino acid synthesis in plants and potentially impacts other biological systems as well. Further research is needed to fully understand its mechanisms of action and interactions with various biological targets .

Several compounds share structural similarities with 2-(3,4-Dichlorophenyl)-2-oxoacetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | 0.85 | |

| 2-(4-Chlorophenyl)-2-oxoacetic Acid | 0.84 | |

| Ethyl 3,4-dichloroacetate | 0.83 |

Uniqueness

The uniqueness of 2-(3,4-Dichlorophenyl)-2-oxoacetic acid lies in its dual functionality as both a hydrazide and an oxoacetic acid derivative. This structural characteristic allows it to participate in a diverse range of